2'-Chloroacetoacetanilide
Overview
Description
2’-Chloroacetoacetanilide is an organic compound with the molecular formula C10H10ClNO2. It is a white to off-white crystalline powder and is primarily used as an intermediate in the synthesis of various organic pigments . The compound is known for its stability and reactivity, making it a valuable component in chemical manufacturing.
Preparation Methods
2’-Chloroacetoacetanilide is typically synthesized through the reaction of o-chloroaniline with diketene in an ethanol medium. The reaction is carried out at a temperature range of 25-30°C, resulting in the formation of the desired product, which is then filtered, washed, and dried . Industrial production methods often involve continuous operation to ensure batch consistency and high yield .
Chemical Reactions Analysis
2’-Chloroacetoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Chloroacetoacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-quality pigments and other chemical products
Mechanism of Action
The mechanism of action of 2’-Chloroacetoacetanilide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific context and application .
Comparison with Similar Compounds
2’-Chloroacetoacetanilide is unique due to its specific chemical structure and reactivity. Similar compounds include:
Acetoacetanilide: Lacks the chlorine substituent, resulting in different reactivity and applications.
2’-Methylacetoacetanilide: Contains a methyl group instead of chlorine, leading to variations in its chemical behavior.
4’-Chloro-2’,5’-dimethoxyacetoacetanilide: Has additional methoxy groups, which influence its properties and uses
These comparisons highlight the distinct characteristics of 2’-Chloroacetoacetanilide, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVHBHKMLIBQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052630 | |
Record name | 2'-Chloroacetoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Butanamide, N-(2-chlorophenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
93-70-9 | |
Record name | N-(2-Chlorophenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetyl-2-chloroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Chloroacetoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N-(2-chlorophenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2'-Chloroacetoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-chloroacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOACETYL-2-CHLOROANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KXO30B5F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2'-Chloroacetoacetanilide in chemical synthesis?
A1: this compound serves as a valuable building block for synthesizing various organic compounds, particularly dyes and metal chelates. [, ] For instance, it acts as a coupling component in the synthesis of Lanacron Yellow S-2G, a metalline dye. [] This dye synthesis involves diazotization of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid, followed by coupling with this compound and subsequent metallization with Cobaltous Chloride.
Q2: How does this compound contribute to the formation of metal chelates, and what can you tell us about their stability?
A2: this compound readily forms metal chelates due to the presence of oxygen and nitrogen atoms capable of coordinating with metal ions. [] Research has focused on preparing metal chelates of 2-chloroacetoacetanilides and studying their properties. [] Notably, the stability constants of copper chelates derived from 2-chloroacetoacetanilides have been determined using potentiometric pH measurements. [] This data is crucial for understanding the strength of the metal-ligand interaction, which dictates the chelate's stability and potential applications.
Q3: What spectroscopic techniques have been employed to characterize this compound?
A3: Researchers have utilized vibrational spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and quantum chemical calculations to investigate the structure of this compound. [] These techniques provide complementary information about the compound's molecular vibrations, electronic environment, and overall geometry. Such data is essential for confirming its identity, purity, and for understanding its reactivity.
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